![molecular formula C20H31NO B5216690 1-(4-butoxybenzyl)decahydroquinoline](/img/structure/B5216690.png)
1-(4-butoxybenzyl)decahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-butoxybenzyl)decahydroquinoline, also known as BDQ, is a potent antimycobacterial agent that has been recently approved by the FDA for the treatment of multidrug-resistant tuberculosis (MDR-TB). BDQ is a member of a new class of drugs called diarylquinolines, which have shown promising results in the treatment of MDR-TB. In
Mécanisme D'action
1-(4-butoxybenzyl)decahydroquinoline targets the ATP synthase enzyme in Mycobacterium tuberculosis, which is responsible for the production of ATP. 1-(4-butoxybenzyl)decahydroquinoline binds to the c-ring of the ATP synthase, inhibiting its activity and leading to a decrease in ATP production. This results in the death of the bacteria, making 1-(4-butoxybenzyl)decahydroquinoline a potent antimycobacterial agent.
Biochemical and Physiological Effects:
1-(4-butoxybenzyl)decahydroquinoline has been shown to have minimal toxicity in animal studies, making it a safe option for use in humans. 1-(4-butoxybenzyl)decahydroquinoline has also been shown to have a long half-life, allowing for once-daily dosing. In addition, 1-(4-butoxybenzyl)decahydroquinoline has been shown to have good tissue penetration, allowing it to reach areas of infection that are difficult to treat with other antimycobacterial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-butoxybenzyl)decahydroquinoline in lab experiments is its potency against MDR-TB, making it a valuable tool for studying drug resistance in bacteria. However, one of the limitations of using 1-(4-butoxybenzyl)decahydroquinoline is its high cost, which may limit its use in certain research settings.
Orientations Futures
For the use of 1-(4-butoxybenzyl)decahydroquinoline in scientific research include the development of new diarylquinoline compounds, combination therapy with other antimycobacterial agents, and the treatment of other bacterial infections.
Méthodes De Synthèse
The synthesis of 1-(4-butoxybenzyl)decahydroquinoline involves a multi-step process that includes the reaction of 4-butoxybenzyl chloride with cyclohexanone to form the intermediate 4-butoxybenzyl cyclohexanone. The intermediate is then reacted with ammonium acetate and sodium borohydride to form the final product, 1-(4-butoxybenzyl)decahydroquinoline. This synthesis method has been optimized to increase the yield and purity of 1-(4-butoxybenzyl)decahydroquinoline, making it a viable option for large-scale production.
Applications De Recherche Scientifique
1-(4-butoxybenzyl)decahydroquinoline has been extensively studied for its antimycobacterial activity and has shown promising results in the treatment of MDR-TB. In addition, 1-(4-butoxybenzyl)decahydroquinoline has also been studied for its potential use in the treatment of other bacterial infections such as leprosy and Buruli ulcer. 1-(4-butoxybenzyl)decahydroquinoline has also been used in combination therapy with other antimycobacterial agents to enhance their efficacy.
Propriétés
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO/c1-2-3-15-22-19-12-10-17(11-13-19)16-21-14-6-8-18-7-4-5-9-20(18)21/h10-13,18,20H,2-9,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUKYMOEZIVCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCCC3C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-butoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.